1-Isopropoxy-1h-pyrazole-3,4-diamine
CAS No.:
Cat. No.: VC17237512
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12N4O |
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Molecular Weight | 156.19 g/mol |
IUPAC Name | 1-propan-2-yloxypyrazole-3,4-diamine |
Standard InChI | InChI=1S/C6H12N4O/c1-4(2)11-10-3-5(7)6(8)9-10/h3-4H,7H2,1-2H3,(H2,8,9) |
Standard InChI Key | SEDALZFUILIJPF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)ON1C=C(C(=N1)N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1-isopropoxy-1H-pyrazole-3,4-diamine is C₆H₁₂N₄O, with a molar mass of 156.19 g/mol . The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents include:
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Isopropoxy group (-OCH(CH₃)₂) at position 1, enhancing steric bulk and lipophilicity.
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Amino groups (-NH₂) at positions 3 and 4, enabling hydrogen bonding and nucleophilic reactivity.
X-ray crystallography of analogous pyrazole derivatives reveals bond lengths and angles consistent with aromatic systems. For example, in a related compound, the C–N bond lengths in the pyrazole ring range from 1.33–1.37 Å, while C–O bonds in the isopropoxy group measure 1.48 Å . The dihedral angle between the pyrazole ring and substituents is approximately 179.7°, indicating near-planarity that stabilizes conjugation .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₂N₄O | |
Molar Mass (g/mol) | 156.19 | |
Bond Length (C–N) | 1.33–1.37 Å | |
Dihedral Angle | 179.7° |
Synthesis and Purification
Synthetic Routes
The compound is synthesized via nucleophilic substitution and cyclocondensation reactions. A representative protocol involves:
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Etherification: Reaction of pyrazole-3,4-diamine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the isopropoxy group.
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Purification: Column chromatography using silica gel and a methanol-dichloromethane gradient (v/v 1:10 to 1:5) yields the pure product .
Table 2: Optimal Reaction Conditions
Parameter | Value |
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Temperature | 80–100°C |
Catalyst | Pd(dppf)Cl₂ |
Solvent | Dimethylformamide |
Reaction Time | 2–4 hours |
Yield | 50–70% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key considerations include:
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Solvent Recovery: DMF and dichloromethane are recycled via distillation.
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Catalyst Optimization: Palladium-based catalysts are immobilized on supports to reduce costs .
Physicochemical Properties
Solubility and Solvent Interactions
1-Isopropoxy-1H-pyrazole-3,4-diamine is soluble in polar aprotic solvents like DMSO and nitromethane. Studies of analogous pyrazoles show:
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Viscosity (η): 1.89–2.05 mPa·s, indicating dipole-dipole interactions between solute and solvent .
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Excess Molar Volume (Vₘᴱ): Negative values (-0.15 to -0.22 cm³/mol) in nitromethane, suggesting strong solute-solvent interactions .
Table 3: Solvent Interaction Data (310 K)
Solvent | ρ (g/cm³) | η (mPa·s) | Vₘᴱ (cm³/mol) |
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DMSO | 1.15 | 1.95 | -0.10 |
Nitromethane | 1.13 | 1.89 | -0.20 |
DMSO + NM (1:1) | 1.14 | 1.92 | -0.15 |
Chemical Reactivity
Nucleophilic Substitution
The isopropoxy group undergoes acid-catalyzed cleavage to yield hydroxy derivatives:
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Reagents: 48% HBr in acetic acid.
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Conditions: 120°C for 6–8 hours.
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Yield: 68% for 5-hydroxy derivative.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ converts methyl groups to carboxylic acids (40–60% yield).
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Reduction: LiAlH₄ reduces carbonyl groups to hydroxymethyl derivatives (50–75% yield).
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